4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a synthetic compound with the molecular formula and a molecular weight of approximately 306.297 g/mol. Its CAS number is 5734-52-1, which is used for its identification in chemical databases. This compound contains a thiazole moiety, which is known for its diverse biological activities, making it of interest in medicinal chemistry.
This compound can be classified as an amide due to the presence of the acetamido group and as a nitrothiazole derivative because of the 5-nitro-1,3-thiazol-2-yl substituent. Thiazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial and anticancer activities .
The synthesis of 4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the reaction of 5-nitrothiazol-2-amine with an appropriate acylating agent. The general method includes:
This method is consistent with standard procedures for amide bond formation, which often utilize coupling agents or activated acid derivatives .
The molecular structure of 4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide features:
The structural representation can be summarized as follows:
Key structural data include:
The compound can participate in various chemical reactions typical for thiazole derivatives, including:
These reactions highlight the versatility of thiazole compounds in synthetic organic chemistry .
The mechanism of action for 4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with biological targets, potentially including enzymes or receptors involved in cellular signaling pathways. The thiazole moiety may enhance its affinity for specific biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions.
In vitro studies have indicated that similar compounds exhibit antimicrobial and anticancer properties, likely through inhibition of key metabolic pathways or interference with DNA replication .
Key physical properties of 4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide include:
Chemical properties include:
These properties are critical for understanding its behavior in biological systems and during synthesis .
4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide has potential applications in:
The exploration of this compound's pharmacological properties continues to be an area of active research, emphasizing its relevance in medicinal chemistry .
4-Acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide belongs to the N-(thiazolyl)benzamide class of heterocyclic compounds, characterized by a central benzamide core linked to a 5-nitrothiazole moiety via a carboxamide bridge. The molecular architecture comprises three pharmacologically significant domains:
Table 1: Key Structural Features and Their Pharmacological Roles
| Structural Domain | Chemical Properties | Biological Implications |
|---|---|---|
| para-Acetamido group | H-bond donor/acceptor; moderate logP | Enhanced membrane permeability; target protein interactions |
| Carboxamide linker (–CONH–) | Planar conformation; metabolic stability | Rigidity for target binding; resistance to esterase cleavage |
| 5-Nitrothiazole | Electron-deficient; reducible nitro group | Anaerobic bioactivation; generation of reactive intermediates disrupting cellular processes |
| Thiazole core | Aromatic system; sulfur/nitrogen heteroatoms | π-Stacking interactions; coordination with metal ions in enzymatic sites |
The compound’s structural duality enables dual targeting of infectious and oncological pathways. Benzamide-thiazole hybrids exhibit "privileged scaffold" behavior, allowing target diversification through strategic substituent modifications. For instance, electron-withdrawing groups at the thiazole 5-position (e.g., –NO₂, –CN) enhance activity against Mycobacterium tuberculosis by facilitating DprE1 enzyme inhibition, while hydrophobic para-substitutions on the benzamide ring improve anticancer potency through kinase domain binding [4] [5] [7].
The medicinal exploration of thiazole-carboxamide hybrids originated from early 20th-century sulfathiazole antibiotics. Key developmental milestones include:
Table 2: Historical Evolution of Key Nitrothiazolyl-Benzamide Pharmacophores
| Time Period | Development Milestone | Representative Agent | Therapeutic Application |
|---|---|---|---|
| 1880–1940 | Hantzsch thiazole synthesis methodology established | Sulfathiazole | Antibacterial |
| 1950–1970 | Nitrothiazole bioactivation principles elucidated | Niridazole | Antischistosomal |
| 1980–2000 | Carboxamide linkers incorporated for target specificity | Fentiazac | Anti-inflammatory |
| 2000–2020 | Rational design of kinase inhibitors with thiazole scaffolds | Dasatinib | Antileukemic |
| 2020–Present | Hybrid nitrothiazolyl-benzamides for dual anti-infective/oncological targets | 4-Acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide analogs | Tuberculosis/Cancer chemotherapy |
Modern synthetic innovations enable efficient access to this chemotype:
The dual therapeutic targeting of this compound addresses two global health crises: drug-resistant infections and oncological malignancies.
Anti-Infective Applications:Tuberculosis (TB) caused 1.6 million deaths in 2022, with multidrug-resistant (MDR) strains complicating 410,000 cases. 4-Acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide derivatives inhibit Mycobacterium tuberculosis DprE1, a flavoenzyme essential for arabinogalactan biosynthesis. The nitro group undergoes enzymatic reduction by Mycobacterium deazaflavin-dependent nitroreductase (Ddn), generating reactive intermediates that form covalent adducts with DprE1’s Cys387 residue. This mechanism bypasses resistance to conventional drugs like rifampicin [3] [4]. Benzothiazole analogs with nitro substituents demonstrate MIC₉₀ values of 0.05–0.2 μM against MDR-TB strains, outperforming first-line agents (isoniazid MIC₉₀ = 0.5 μM) [4].
Oncological Applications:Cancer accounts for 10 million annual deaths globally, with drug resistance limiting therapeutic efficacy. The compound’s thiazole carboxamide scaffold interferes with multiple oncogenic pathways:
Table 3: Comparative Target Profiles Against Epidemiological Priorities
| Therapeutic Area | Molecular Target | Mechanistic Action | Resistance Overcome |
|---|---|---|---|
| Tuberculosis | DprE1 enzyme | Covalent inhibition via nitroreductase-activated metabolites | Rifampicin resistance (rpoB mutations) |
| Breast cancer | Src/p38 kinase interface | Allosteric disruption of phosphorylation signaling | HER2-overexpression resistance |
| Leukemia | Bcl-xL apoptotic regulator | High-affinity binding to BH3 domain (Ki = 0.3 nM) | Venetoclax resistance (BCL2 mutations) |
| Hypoxic solid tumors | Topoisomerase II/DNA complex | Intercalation-induced double-strand breaks | Platinum-based chemotherapy resistance |
The compound’s nitro group enables selective activity in hypoxic tumor microenvironments, where nitroreductases overexpressed in malignant cells catalyze bioreduction to cytotoxic species. This exploits a key pathophysiological feature of advanced solid tumors while sparing normoxic healthy tissues [5] [8]. Molecular hybridization strategies merge this bioactivation principle with kinase-targeting benzamide domains, yielding multifunctional agents addressing concurrent drug resistance in infectious and oncological contexts [4] [5].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2